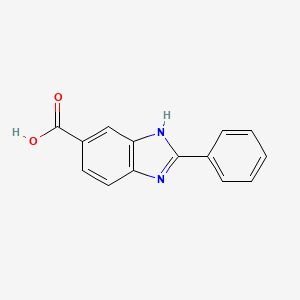

2-phenyl-3H-benzimidazole-5-carboxylic acid

Description

Properties

IUPAC Name |

2-phenyl-3H-benzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c17-14(18)10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDDSSZSKEQLSGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70347015 | |

| Record name | 2-Phenyl-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66630-70-4 | |

| Record name | 2-Phenyl-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2-phenyl-3H-benzimidazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-phenyl-3H-benzimidazole-5-carboxylic acid, a key heterocyclic compound with significant potential in medicinal chemistry. This document outlines its chemical identity, summarizes its key physicochemical parameters, details relevant experimental protocols for their determination, and explores a significant biological pathway associated with its derivatives.

Chemical Identity and Structure

This compound is a derivative of benzimidazole, a heterocyclic aromatic organic compound. It consists of a benzene ring fused to an imidazole ring, with a phenyl group substituted at the 2-position and a carboxylic acid group at the 5-position. The presence of both acidic (carboxylic acid) and basic (imidazole) moieties suggests amphoteric properties, influencing its solubility and interaction with biological targets.

Molecular Formula: C₁₄H₁₀N₂O₂

Molecular Weight: 238.24 g/mol

Structure:

Physicochemical Properties

| Property | Value | Compound |

| Melting Point (°C) | >300 | 2-(2-Hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylic acid |

| 292-296 | 2-Phenyl-1H-benzo[d]imidazole (parent benzimidazole) | |

| pKa | Not available for the target compound. General pKa for a carboxylic acid is ~4-5. The imidazole moiety introduces basicity. | |

| logP | 3.4701 (calculated) | 2-(3-nitrophenyl)-1H-benzimidazole-5-carboxylic acid[1] |

| Solubility | Expected to be poorly soluble in water and soluble in organic solvents and aqueous base. |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below.

Determination of Melting Point

Protocol:

-

A small, dry sample of the crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a rate of 10-20 °C/min initially, and then the heating rate is slowed to 1-2 °C/min as the melting point is approached.

-

The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point range.

Determination of Solubility

Protocol for Qualitative Solubility:

-

Add approximately 10 mg of the compound to 1 mL of the solvent (e.g., water, 5% aqueous NaOH, 5% aqueous HCl, ethanol, DMSO) in a test tube.

-

Vigorously shake the test tube for 1-2 minutes at room temperature.

-

Visually observe if the solid dissolves completely, partially, or not at all.

-

For poorly soluble compounds, gentle heating can be applied to assess temperature effects on solubility.

Determination of pKa by Capillary Electrophoresis

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

Prepare a series of background electrolytes with varying pH values (e.g., using phosphate or borate buffers).

-

The capillary is conditioned by flushing with 0.1 M NaOH, followed by water, and then the respective background electrolyte.

-

Inject the sample solution into the capillary.

-

Apply a constant voltage and monitor the migration of the compound using a UV detector.

-

The electrophoretic mobility of the compound is calculated at each pH.

-

The pKa is determined by plotting the electrophoretic mobility against the pH and fitting the data to the appropriate sigmoidal curve.

Determination of logP by HPLC

Protocol:

-

A reverse-phase high-performance liquid chromatography (HPLC) system with a C18 column is used.

-

The mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile) at various ratios.

-

A series of standard compounds with known logP values are injected to calibrate the system.

-

A solution of this compound is injected, and its retention time is measured.

-

The logarithm of the capacity factor (log k') is calculated from the retention times.

-

A calibration curve is generated by plotting the known logP values of the standards against their log k' values.

-

The logP of the target compound is determined by interpolating its log k' value on the calibration curve.

Biological Activity and Signaling Pathway

Derivatives of 2-phenyl-benzimidazole are widely investigated for their potential as anticancer agents. A significant mechanism of action for many of these compounds is the inhibition of receptor tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][3] Inhibition of VEGFR-2 blocks downstream signaling pathways that are crucial for angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.[4][5][6]

VEGFR-2 Signaling Pathway Inhibition Workflow

The following diagram illustrates the logical workflow of how a 2-phenyl-benzimidazole derivative can inhibit the VEGFR-2 signaling pathway, leading to an anti-angiogenic effect.

Caption: Inhibition of the VEGFR-2 signaling pathway by a 2-phenyl-benzimidazole derivative.

This guide provides a foundational understanding of the physicochemical properties of this compound for researchers and drug development professionals. The provided experimental protocols can be adapted for the precise determination of its properties, and the illustrated signaling pathway offers insight into the potential therapeutic applications of this class of compounds.

References

- 1. Compound 2-(3-nitrophenyl)-1H-benzimidazole-5-carboxylic acid - Chemdiv [chemdiv.com]

- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(2-Carboxyphenyl)-1H-benzimidazole-5-carboxylic acid | C15H10N2O4 | CID 4915325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. commerce.bio-rad.com [commerce.bio-rad.com]

- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

An In-depth Technical Guide to the Crystal Structure Analysis of 2-phenyl-3H-benzimidazole-5-carboxylic acid

This technical guide provides a comprehensive overview of the crystal structure analysis of 2-phenyl-3H-benzimidazole-5-carboxylic acid, a molecule of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation, and visualization of key processes.

Introduction

Benzimidazole derivatives are a critical class of heterocyclic compounds in drug discovery, forming the core structure of various approved drugs.[1][2] The this compound scaffold, in particular, has been explored for its potential therapeutic applications, including anti-tumor activities.[3][4] Understanding the three-dimensional atomic arrangement of this molecule through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies and rational drug design.[5][6] This guide outlines the synthesis, crystallization, and crystallographic analysis of the title compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the oxidative condensation of a substituted 1,2-diaminobenzene with a substituted benzaldehyde.[7] A general procedure is as follows:

-

Reaction Setup: A mixture of 3,4-diaminobenzoic acid and benzaldehyde is prepared in a suitable solvent, such as nitrobenzene or dimethyl sulfoxide (DMSO).[7]

-

Condensation: The reaction mixture is heated to a high temperature (typically 120-155°C) for several hours (12-16 hours) to facilitate the condensation and cyclization, forming the benzimidazole ring.[7]

-

Work-up and Purification: After cooling, the reaction mixture is subjected to an acid-base work-up. The crude product is then purified, often through recrystallization from a suitable solvent system, to yield the pure this compound.

A similar method involves the hydrolysis of the corresponding ester precursor. The ester can be synthesized and then hydrolyzed using an aqueous solution of a base like sodium hydroxide, followed by acidification to precipitate the carboxylic acid.[7]

Single-Crystal X-ray Diffraction Analysis

The determination of the molecular structure at atomic resolution is achieved through single-crystal X-ray crystallography.[5][8] The workflow for this process is detailed below.

-

Crystallization: The first and often most challenging step is to grow high-quality single crystals of the compound.[8][9] This can be achieved by various methods, such as slow evaporation, vapor diffusion, or cooling of a saturated solution. The crystals should be of sufficient size (ideally >0.1 mm in all dimensions) and free from significant defects.[8][9]

-

Data Collection: A suitable crystal is mounted on a diffractometer.[5] The crystal is then exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded by a detector.[9] The intensities and positions of the diffracted X-rays hold the information about the crystal's internal structure.[5] For small molecules, data collection is often performed at low temperatures to minimize thermal vibrations.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The phase problem is then solved using direct methods to generate an initial electron density map.[9] A molecular model is built into the electron density map and refined against the experimental data to obtain the final, accurate three-dimensional structure.[8]

Data Presentation

The crystallographic analysis yields a wealth of quantitative data that describes the molecular and crystal structure. While the specific crystal structure of this compound is not publicly available, the following tables present data for a related silver(I) complex with 1H-benzimidazole-5-carboxylic acid, [Ag(C8H6N2O2)2]ClO4, to illustrate the type of information obtained.[10]

Table 1: Crystal Data and Structure Refinement for [Ag(C8H6N2O2)2]ClO4 [10]

| Parameter | Value |

| Empirical formula | C16H12AgClN4O8 |

| Formula weight | 531.62 |

| Temperature | 296 K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal system | Triclinic |

| Space group | P-1 |

| Unit cell dimensions | a = 4.933(2) Åb = 13.330(5) Åc = 14.498(6) Åα = 78.566(5)°β = 89.111(5)°γ = 82.554(5)° |

| Volume | 926.5(6) ų |

| Z | 2 |

| Calculated density | 1.904 Mg/m³ |

| Absorption coefficient | 1.29 mm⁻¹ |

| Crystal size | 0.26 × 0.24 × 0.22 mm |

| Final R indices [I>2σ(I)] | R1 = 0.040, wR2 = 0.103 |

Table 2: Selected Bond Lengths and Angles for [Ag(C8H6N2O2)2]ClO4 [10]

| Bond/Angle | Length (Å) / Angle (°) |

| Ag—N | 2.106(4) |

| N—Ag—N | 163.21(14) |

Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and potential biological pathways relevant to the study of this compound.

Caption: Experimental workflow from synthesis to 3D structure determination.

Caption: Hypothetical signaling pathway for a benzimidazole-based anti-tumor agent.

References

- 1. revistas.usp.br [revistas.usp.br]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. Design and Synthesis of 2-(5-Phenylindol-3-yl)benzimidazole Derivatives with Antiproliferative Effects towards Triple-Negative Breast Cancer Cells by Activation of ROS-Mediated Mitochondria Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 6. rigaku.com [rigaku.com]

- 7. bcc.bas.bg [bcc.bas.bg]

- 8. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. (1H-Benzimidazole-5-carboxylic acid-κN 3)(1H-benzimidazole-6-carboxylic acid-κN 3)silver(I) perchlorate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 2-phenyl-3H-benzimidazole-5-carboxylic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-phenyl-3H-benzimidazole-5-carboxylic acid. Due to a lack of extensive published quantitative solubility data for this specific molecule, this document focuses on its physicochemical properties that govern solubility, qualitative solubility insights from existing literature, and a detailed experimental protocol for researchers to determine precise solubility values.

Introduction to this compound

This compound is a heterocyclic compound incorporating a benzimidazole core, a phenyl substituent at the 2-position, and a carboxylic acid group at the 5-position. Benzimidazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and physicochemical properties. The solubility of this compound is a critical parameter for its application in drug development, influencing formulation, bioavailability, and synthetic route optimization.

The structure of this compound, with its combination of a polar carboxylic acid group, a hydrogen-bonding benzimidazole moiety, and a nonpolar phenyl group, suggests a complex solubility profile that is highly dependent on the nature of the solvent.

Physicochemical Properties and Predicted Solubility Behavior

The solubility of this compound is dictated by its molecular structure:

-

Carboxylic Acid Group (-COOH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This suggests that the compound will have some affinity for polar solvents, particularly those that are protic (e.g., alcohols) or aprotic with strong hydrogen bond accepting capabilities (e.g., DMSO, DMF). The acidic nature of this group also implies that its solubility will be highly pH-dependent in aqueous systems and can be significantly increased in basic solutions through salt formation.

-

Benzimidazole Ring: The benzimidazole moiety contains two nitrogen atoms, one of which (the N-H group) can act as a hydrogen bond donor, while the other can act as a hydrogen bond acceptor. This contributes to the molecule's ability to interact with polar solvents.

-

Phenyl Group (-C₆H₅): This is a nonpolar, hydrophobic group that will favor interactions with nonpolar or weakly polar organic solvents through van der Waals forces.

Based on these structural features, the following general solubility trends can be anticipated:

-

High Solubility: Expected in highly polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can effectively solvate both the polar and nonpolar parts of the molecule. Indeed, DMSO is commonly used as a solvent for NMR analysis of benzimidazole derivatives, indicating good solubility.[1][2]

-

Moderate to Low Solubility: Likely in polar protic solvents such as methanol and ethanol. While the carboxylic acid and benzimidazole groups can interact with alcohols, the nonpolar phenyl group may limit overall solubility.

-

Low to Very Low Solubility: Expected in nonpolar solvents like toluene, hexane, and dichloromethane, as these solvents cannot effectively solvate the polar carboxylic acid and benzimidazole functionalities.

Quantitative Solubility Data

A thorough review of the scientific literature did not yield specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in a range of common organic solvents. The available literature primarily focuses on the synthesis and biological evaluation of this compound and its derivatives.[1][2] Therefore, experimental determination is necessary to establish a precise solubility profile.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium solubility of a compound can be reliably determined using the shake-flask method, which is considered the "gold standard" for solubility measurements.

4.1. Principle

An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the supernatant is then measured, which represents the equilibrium solubility.

4.2. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., DMSO, DMF, methanol, ethanol, acetonitrile, ethyl acetate, toluene, hexane)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV/Vis spectrophotometer

4.3. Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials, ensuring that a significant amount of undissolved solid will remain at equilibrium.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vials at a specific speed and temperature to facilitate the separation of the solid from the liquid phase.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV/Vis spectroscopy, to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

-

Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor.

Visualizations

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Caption: Logical relationship between the molecular structure of the compound and its predicted solubility in different solvent classes.

Conclusion

References

Spectroscopic and Synthetic Profile of 2-phenyl-3H-benzimidazole-5-carboxylic acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, and Mass Spectrometry) and a detailed experimental protocol for the synthesis of 2-phenyl-3H-benzimidazole-5-carboxylic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, where benzimidazole derivatives are of significant interest due to their wide range of biological activities.

Chemical Structure

Caption: Chemical structure of this compound.

Spectroscopic Data

While a complete, verified dataset for the target molecule, this compound, is not available in a single public source, the following tables compile data from closely related analogs. This information provides a strong basis for predicting the spectral characteristics of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR and ¹³C NMR Data

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| NH (benzimidazole) | ~12.5-13.0 (s, br) | - |

| CH (aromatic) | ~7.2-8.2 (m) | ~115-152 |

| COOH | ~12.0-13.0 (s, br) | ~167 |

Note: Chemical shifts are referenced to TMS. Predicted values are based on data for 2-phenyl-1H-benzimidazole and other substituted benzimidazoles.

For comparison, the reported ¹H NMR data for 2-phenyl-1H-benzimidazole in DMSO-d6 is: δ 12.96 (s, 1H), 8.21-8.20 (t, J = 9.0 Hz, 2H), 7.62-7.49 (m, 5H), 7.23-7.20 (m, 2H).[1] The ¹³C NMR data for the same compound is: δ 151.70, 130.65, 130.31, 129.42, 126.91, 122.58.[1] For 1H-Benzimidazole-5-carboxylic acid , the ¹³C NMR data is also available for comparison.[2]

Infrared (IR) Spectroscopy

Table 2: Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |

| N-H (Benzimidazole) | Stretching | ~3400 |

| C-H (Aromatic) | Stretching | ~3000-3100 |

| C=O (Carboxylic Acid) | Stretching | ~1700-1725 |

| C=N (Benzimidazole) | Stretching | ~1620-1630 |

| C=C (Aromatic) | Stretching | ~1475-1600 |

Note: These are characteristic ranges. The IR spectrum of 2-(2-hydroxy phenyl)-1H-Benzimidazole shows a broad O-H stretch and a C=O stretch, providing a useful comparison for the carboxylic acid functionality.[3]

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data

| Ion | m/z (calculated) |

| [M+H]⁺ | 239.0764 |

| [M-H]⁻ | 237.0618 |

Note: The molecular weight of this compound (C₁₄H₁₀N₂O₂) is 238.24 g/mol .[4] Mass spectrometry data for the closely related 2-phenylbenzimidazole shows a top peak at m/z 194.[5] For 2-phenylbenzimidazole-5-sulfonic acid, mass spectral data is also available and may show similar fragmentation patterns for the core structure.[6]

Experimental Protocols

The synthesis of this compound typically involves the condensation of 3,4-diaminobenzoic acid with benzoic acid or a derivative thereof.

General Synthesis of 2-Arylbenzimidazoles

A common method for the synthesis of 2-substituted benzimidazoles is the reaction of an o-phenylenediamine with a carboxylic acid.[3][7] The following is a generalized procedure that can be adapted for the synthesis of the target molecule.

Caption: General workflow for the synthesis and characterization of this compound.

Materials:

-

3,4-diaminobenzoic acid

-

Benzoic acid

-

Polyphosphoric acid (PPA) or a suitable acidic catalyst

-

Sodium hydroxide solution (10%)

-

Ethanol (for recrystallization)

Procedure:

-

A mixture of 3,4-diaminobenzoic acid and a slight molar excess of benzoic acid is added to polyphosphoric acid.

-

The reaction mixture is heated with stirring at an elevated temperature (typically 150-200 °C) for several hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and then carefully poured into ice-cold water.

-

The acidic solution is neutralized by the slow addition of a 10% sodium hydroxide solution until the product precipitates.

-

The crude product is collected by vacuum filtration and washed with cold water.

-

The solid is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Spectroscopic Analysis Protocol

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher spectrometer using DMSO-d₆ as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrophotometer. The sample is prepared as a KBr pellet.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an ESI-TOF (Electrospray Ionization-Time of Flight) mass spectrometer to confirm the molecular weight and elemental composition of the synthesized compound.

Conclusion

References

- 1. rsc.org [rsc.org]

- 2. 1H-Benzimidazole-5-carboxylic acid(15788-16-6) 13C NMR spectrum [chemicalbook.com]

- 3. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 4. scbt.com [scbt.com]

- 5. 2-Phenylbenzimidazole | C13H10N2 | CID 12855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mzCloud – 2 Phenylbenzimidazole 5 sulfonic acid [mzcloud.org]

- 7. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of 2-Phenyl-3H-benzimidazole-5-carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, a fusion of benzene and imidazole rings, is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Among its myriad derivatives, the 2-phenyl-3H-benzimidazole-5-carboxylic acid framework has emerged as a particularly promising platform for the development of novel therapeutics. These compounds have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and enzyme-inhibitory properties. This technical guide provides an in-depth exploration of the biological activities of these derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated cellular pathways and workflows.

Anticancer Activity: Targeting Breast Cancer Proliferation

Derivatives of this compound and their corresponding methyl esters have shown significant antiproliferative effects against various cancer cell lines, with a particular emphasis on breast cancer.[2] The cytotoxic potential of these compounds is often evaluated using the MTT assay, a colorimetric method that assesses cell metabolic activity as an indicator of cell viability.

Quantitative Anticancer Data

The growth inhibitory (GI50) values for a series of these derivatives against three human breast cancer cell lines—MDA-MB-231, MDA-MB-468, and MCF7—are summarized below. The GI50 value represents the concentration of the compound that inhibits 50% of cell growth.

| Compound ID | Phenyl Ring Substitution | MDA-MB-231 GI50 (µM) | MDA-MB-468 GI50 (µM) | MCF7 GI50 (µM) | Reference |

| Carboxylic Acids | |||||

| 1h | 3,4-dihydroxy | 11.85 | 12.85 | 9.23 | [2] |

| Methyl Esters | |||||

| 2e | 5-fluoro-2-hydroxy | 4.09 | 6.23 | 0.18 | [2] |

| 2b | 2,3-dihydroxy | 11.25 | 4.01 | 3.70 | [2] |

Experimental Protocol: MTT Assay for Anticancer Activity

The following protocol outlines the steps for determining the antiproliferative effects of this compound derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4][5]

Materials:

-

Human breast cancer cell lines (e.g., MDA-MB-231, MCF7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Harvest and count cells, then seed them into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells with untreated cells (vehicle control) and wells with medium only (blank). Incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The GI50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action: Topoisomerase II Inhibition

One of the proposed mechanisms for the anticancer activity of certain benzimidazole derivatives is the inhibition of topoisomerase II.[6] These enzymes are crucial for managing DNA topology during replication and transcription. By inhibiting topoisomerase II, these compounds can lead to DNA damage and ultimately trigger apoptosis in cancer cells.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and biological evaluation of 2-(phenyl)-3H-benzo[<i>d</i>]imidazole-5-carboxylic acids and its methyl esters as potent anti-breast cancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 3. texaschildrens.org [texaschildrens.org]

- 4. broadpharm.com [broadpharm.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on 2-phenyl-3H-benzimidazole-5-carboxylic acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the synthesis, biological activities, and mechanisms of action of 2-phenyl-3H-benzimidazole-5-carboxylic acid and its derivatives. The document consolidates key findings from the scientific literature, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.

Introduction

Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. The benzimidazole scaffold is a key structural motif in several approved drugs. Among these, the this compound core has emerged as a particularly promising scaffold for the development of novel therapeutic agents, especially in the realm of oncology. This guide will delve into the synthesis, anticancer and antimicrobial activities, and the underlying mechanisms of action of this important class of molecules.

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its analogs is most commonly achieved through the condensation of an o-phenylenediamine derivative with a substituted benzoic acid or benzaldehyde.

One prevalent synthetic route involves the reaction of 3,4-diaminobenzoic acid with a substituted benzaldehyde in the presence of an oxidizing agent such as sodium metabisulfite (Na₂S₂O₅) in a suitable solvent like dimethylacetamide (DMAc). This one-pot reaction proceeds via an oxidative cyclization to yield the desired benzimidazole core.[1] Ester derivatives, such as the methyl esters, can be synthesized using the corresponding methyl 3,4-diaminobenzoate as the starting material.[1]

Another established method is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions, often at elevated temperatures.[2] For instance, reacting o-phenylenediamine with benzoic acid in the presence of a strong acid like hydrochloric acid or polyphosphoric acid can yield 2-phenylbenzimidazole, which can then be further functionalized.[3]

The general synthetic scheme for the preparation of 2-(substituted-phenyl)-3H-benzimidazole-5-carboxylic acids is depicted below:

Caption: General synthesis of this compound derivatives.

Biological Activities

Derivatives of this compound have demonstrated a broad spectrum of biological activities, with a significant focus on their potential as anticancer and antimicrobial agents.

Anticancer Activity

A substantial body of research has highlighted the potent antiproliferative effects of these compounds against various cancer cell lines. The mechanism of action is often multifaceted, involving the induction of apoptosis through various cellular pathways.

The following tables summarize the in vitro anticancer activity of a selection of this compound derivatives and their corresponding methyl esters against human breast cancer cell lines. The data is presented as GI₅₀ (Growth Inhibition 50) values, which represent the concentration of the compound that causes a 50% reduction in cell growth.

Table 1: In Vitro Antiproliferative Activity of 2-(substituted-phenyl)-3H-benzimidazole-5-carboxylic acid Derivatives (GI₅₀ in µM) [1]

| Compound | R-group on Phenyl Ring | MDA-MB-231 | MDA-MB-468 | MCF7 |

| 1a | 2-hydroxy | >100 | >100 | >100 |

| 1b | 2,3-dihydroxy | 21.35 | 29.85 | 18.27 |

| 1d | 2-hydroxy-3-methoxy | 32.18 | 41.25 | 28.15 |

| 1h | 3,4-dihydroxy | 11.85 | 12.85 | 9.23 |

Table 2: In Vitro Antiproliferative Activity of Methyl 2-(substituted-phenyl)-3H-benzimidazole-5-carboxylate Derivatives (GI₅₀ in µM) [1]

| Compound | R-group on Phenyl Ring | MDA-MB-231 | MDA-MB-468 | MCF7 |

| 2a | 2-hydroxy | 12.35 | 15.68 | 8.16 |

| 2b | 2,3-dihydroxy | 10.15 | 11.45 | 6.28 |

| 2e | 5-fluoro-2-hydroxy | 4.09 | 6.23 | 0.18 |

Antimicrobial Activity

Certain derivatives of this compound have also been investigated for their antimicrobial properties. The benzimidazole scaffold is known to interfere with various microbial processes. While the primary focus of the reviewed literature is on anticancer activity, the potential for antimicrobial applications remains an area of interest.

Mechanism of Action

The anticancer effects of this compound derivatives are attributed to several mechanisms, including the inhibition of topoisomerase II and the induction of reactive oxygen species (ROS), leading to mitochondrial dysfunction and apoptosis.

Topoisomerase II Inhibition

Topoisomerase II is a crucial enzyme involved in managing DNA topology during replication and transcription. Its inhibition leads to DNA damage and ultimately triggers apoptosis in cancer cells. Several benzimidazole derivatives have been identified as potent inhibitors of this enzyme. The proposed mechanism involves the stabilization of the topoisomerase II-DNA cleavage complex, which prevents the re-ligation of the DNA strands.

Caption: Mechanism of Topoisomerase II inhibition by benzimidazole derivatives.

ROS-Mediated Mitochondrial Dysfunction

Some 2-phenyl-indole-benzimidazole derivatives have been shown to induce apoptosis in cancer cells by increasing the levels of reactive oxygen species (ROS).[4] Elevated ROS levels can lead to oxidative stress, causing damage to cellular components, including mitochondria. This mitochondrial damage can trigger the intrinsic apoptotic pathway.

Caption: ROS-mediated apoptosis induced by benzimidazole derivatives.

Experimental Protocols

This section provides an overview of the key experimental methodologies cited in the literature for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of 2-(substituted-phenyl)-3H-benzimidazole-5-carboxylic acid[1]

-

To a solution of a substituted benzaldehyde (1.0 mmol) in N,N-dimethylacetamide (DMAc, 3 mL), add 3,4-diaminobenzoic acid (1.0 mmol).

-

Add sodium metabisulfite (Na₂S₂O₅) (1.2 mmol) to the mixture.

-

Heat the reaction mixture to 100 °C and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water and collect the resulting precipitate by filtration.

-

Wash the solid with water and then dry it under a vacuum to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

In Vitro Anticancer Activity (MTT Assay)[1]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a further 48-72 hours.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of the compound relative to the untreated control. The GI₅₀ value is determined from the dose-response curve.

Caption: Experimental workflow for the MTT assay.

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on both the benzimidazole core and the 2-phenyl ring.

-

Substitution on the 2-phenyl ring: The presence of hydroxyl (-OH) groups on the phenyl ring generally enhances anticancer activity. Dihydroxy substitution, particularly at the 3 and 4 positions, has been shown to be more potent than monohydroxy substitution.[1] The introduction of a fluorine atom in combination with a hydroxyl group can further increase potency.[1]

-

Esterification of the carboxylic acid: Conversion of the carboxylic acid at the 5-position to its methyl ester has been observed to significantly improve antiproliferative activity against certain breast cancer cell lines.[1] This modification may enhance cell permeability and bioavailability.

Conclusion

This compound and its derivatives represent a versatile and promising scaffold in the pursuit of novel therapeutic agents. Their straightforward synthesis, coupled with their potent and multifaceted biological activities, particularly in the context of cancer, makes them attractive candidates for further investigation and development. The structure-activity relationships highlighted in this guide provide a rational basis for the design of new analogs with improved efficacy and selectivity. Future research in this area will likely focus on optimizing the pharmacokinetic properties of these compounds and further elucidating their precise molecular targets and signaling pathways to unlock their full therapeutic potential.

References

A Technical Guide to 2-Phenyl-3H-benzimidazole-5-carboxylic Acid: Synthesis, Properties, and Biological Prospects

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. This technical guide focuses on a specific derivative, 2-phenyl-3H-benzimidazole-5-carboxylic acid, and its related analogues. While detailed historical accounts of its specific discovery are not extensively documented, the synthesis of the first benzimidazole molecule dates back to 1872. This document provides a comprehensive overview of the synthesis, physicochemical properties, and recent findings regarding the biological activity of this class of compounds, particularly their potential as anti-cancer agents. It serves as a resource for researchers interested in the development of novel therapeutics based on this promising molecular framework.

Physicochemical Properties

Detailed experimental data for the unsubstituted parent compound, this compound (MW: 238.24 g/mol , Formula: C₁₄H₁₀N₂O₂), is sparse in publicly available literature.[1] However, extensive characterization has been performed on closely related, substituted analogues. The data presented below is for a series of 2-(hydroxyphenyl)-3H-benzo[d]imidazole-5-carboxylic acids, which provide insight into the expected properties of this compound class.

| Compound ID | R-Group (Substitution on Phenyl Ring) | Yield (%) | Melting Point (°C) |

| 1a | 2-Hydroxyphenyl | 67 | > 300 |

| 1b | 2,3-Dihydroxyphenyl | 51 | 285 |

| 1d | 2-Hydroxy-3-methoxyphenyl | 56 | 273 |

| 1h | 3,4-Dihydroxyphenyl | 62 | 284 |

| Data sourced from a study on substituted 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids. The high melting points are characteristic of the rigid, aromatic nature of the benzimidazole core and the presence of the carboxylic acid moiety, which facilitates strong intermolecular hydrogen bonding. |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is primarily achieved through the condensation of an o-phenylenediamine with a substituted benzoic acid or benzaldehyde. The "Phillips condensation" is a well-established method for forming the benzimidazole ring.

General Synthesis Workflow

The following diagram illustrates a common synthetic pathway.

References

Theoretical Exploration of 2-phenyl-3H-benzimidazole-5-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-phenyl-3H-benzimidazole-5-carboxylic acid belongs to the benzimidazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry. Benzimidazole derivatives are structural isosteres of naturally occurring nucleotides, allowing for interaction with various biological macromolecules. This has led to their development as a wide range of therapeutic agents, including anticancer, antiviral, and antimicrobial drugs. Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), are crucial in elucidating the electronic and structural properties of these molecules, thereby aiding in the rational design of new and more potent drug candidates. This guide provides an in-depth overview of the theoretical studies on this compound and its closely related analogues, focusing on computational methodologies, key findings, and their implications for drug development.

Computational Methodologies

The theoretical investigation of benzimidazole derivatives typically involves a suite of computational chemistry techniques to predict their molecular properties and potential biological activity.

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used method for these calculations due to its balance of accuracy and computational cost.

Experimental Protocol: Geometry Optimization and Frequency Calculations

-

Initial Structure Preparation: The 3D structure of this compound is built using molecular modeling software.

-

Computational Method: The geometry of the molecule is optimized using DFT. A common choice of functional is B3LYP, which combines Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional.

-

Basis Set Selection: The calculations are typically performed with a split-valence basis set, such as 6-311++G(d,p) or cc-pVTZ, which provides a good description of the electronic structure.

-

Solvation Model: To simulate a biological environment, a solvent model like the Polarizable Continuum Model (PCM) can be incorporated to account for the effects of a solvent (e.g., water or DMSO).

-

Frequency Analysis: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman).

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule.

-

HOMO: Represents the ability of a molecule to donate an electron.

-

LUMO: Represents the ability of a molecule to accept an electron.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability. A larger gap implies higher stability and lower chemical reactivity.

Experimental Protocol: FMO Calculation

-

Optimized Geometry: The calculation is performed on the previously optimized molecular geometry.

-

Method and Basis Set: The same DFT method and basis set used for geometry optimization are typically employed.

-

Output Analysis: The energies of the HOMO and LUMO are extracted from the output file of the quantum chemical calculation.

-

Gap Calculation: The HOMO-LUMO energy gap is calculated as E_LUMO - E_HOMO.

Molecular Electrostatic Potential (MEP)

The MEP is a visual representation of the charge distribution around a molecule. It is used to identify the regions that are prone to electrophilic and nucleophilic attack.

Experimental Protocol: MEP Calculation

-

Input: The optimized molecular geometry and its electron density are required.

-

Calculation: The MEP is calculated at the same level of theory as the geometry optimization.

-

Visualization: The MEP is mapped onto the electron density surface, with different colors representing different potential values (e.g., red for negative potential, blue for positive potential).

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into the intramolecular and intermolecular bonding and interactions between orbitals. It is particularly useful for studying charge transfer and delocalization within the molecule.

Experimental Protocol: NBO Calculation

-

Software: NBO calculations are typically performed as part of a larger quantum chemistry software package.

-

Input: The optimized molecular geometry is used as input.

-

Analysis: The output provides information on donor-acceptor interactions, stabilization energies, and charge delocalization.

Quantitative Data

| Parameter | 6-31G | 6-311++G | cc-pVTZ |

| HOMO Energy (eV) | -6.34 | -6.45 | -6.53 |

| LUMO Energy (eV) | -1.07 | -1.18 | -1.26 |

| HOMO-LUMO Gap (eV) | 5.27 | 5.27 | 5.27 |

| Dipole Moment (Debye) | 4.87 | 5.12 | 5.23 |

Table 1: Calculated electronic properties of 5-benzimidazole carboxylic acid.[1]

A significant finding from the NBO analysis of 5BICA is the strong stabilization energy of 43.32 kJ/mol resulting from the interaction between the lone pair on a nitrogen atom and the antibonding orbital of the adjacent C=N bond (nN→π*C=N).[1] This indicates substantial electron delocalization within the imidazole ring, contributing to its stability.

Molecular Docking and Drug Development

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug development, it is used to predict the binding affinity and mode of interaction of a ligand (potential drug) with the active site of a protein target.

Experimental Protocol: Molecular Docking

-

Ligand Preparation: The 3D structure of this compound is prepared and energy minimized.

-

Receptor Preparation: The 3D structure of the target protein is obtained from a protein database (e.g., Protein Data Bank). Water molecules and other non-essential atoms are typically removed, and hydrogen atoms are added.

-

Docking Simulation: A docking software is used to place the ligand into the active site of the receptor and score the different binding poses based on a scoring function.

-

Analysis: The results are analyzed to identify the most likely binding pose and to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Conclusion

Theoretical studies provide a powerful framework for understanding the structure, reactivity, and potential biological activity of this compound. While specific computational data for this exact molecule is limited in current literature, the analysis of closely related benzimidazole derivatives demonstrates the utility of methods like DFT, FMO analysis, MEP, and NBO analysis. These computational approaches, in conjunction with experimental validation, are invaluable tools for the rational design and development of novel benzimidazole-based therapeutic agents. The data and protocols outlined in this guide serve as a foundation for researchers and scientists to further explore the potential of this promising class of compounds.

References

Unlocking the Potential of 2-Phenyl-3H-benzimidazole-5-carboxylic Acid: A Technical Guide for Researchers

An In-depth Exploration of Synthesis, Biological Activity, and Therapeutic Applications

The benzimidazole scaffold, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry due to its structural similarity to naturally occurring nucleotides, allowing for favorable interactions with biological macromolecules.[1][2] Among its numerous derivatives, 2-phenyl-3H-benzimidazole-5-carboxylic acid has emerged as a compound of significant interest, demonstrating a wide array of pharmacological activities. This technical guide provides a comprehensive overview of its synthesis, potential research applications, and the underlying mechanisms of action, tailored for researchers, scientists, and drug development professionals.

Core Synthetic Methodologies

The synthesis of this compound and its derivatives typically involves the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.[3] A prevalent method is the Phillips-Ladenburg reaction, which involves heating an o-phenylenediamine with a carboxylic acid under acidic conditions.[3]

A common synthetic route involves the condensation of 3,4-diaminobenzoic acid with various benzaldehydes. For instance, equimolar quantities of 3,4-diaminobenzoic acid and a substituted benzaldehyde can be reacted in dimethylacetamide in the presence of sodium metabisulfite at 100°C.[1] Another approach utilizes the reaction of o-phenylenediamine with formic acid, followed by heating.[4] More modern and efficient methods include microwave-assisted and ultrasound-assisted syntheses, which can significantly reduce reaction times.[3]

Key Research Applications

The primary research focus for this compound and its derivatives has been in oncology, with demonstrated efficacy against various cancer cell lines.[1][5] However, its biological activity extends to other areas, including enzyme inhibition.[6][7]

Derivatives of this compound have shown potent antiproliferative effects, particularly against breast cancer cell lines such as MDA-MB231, MDA-MB468, and MCF7.[1] The introduction of various substituents on the phenyl ring has been a key strategy in optimizing the anticancer activity. For instance, methyl ester derivatives, such as those with a 5-fluoro-2-hydroxyphenyl substituent, have exhibited significant cytotoxicity.[1][8]

Table 1: Antiproliferative Activity of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic Acid Derivatives against Breast Cancer Cell Lines [1]

| Compound | Substituent on Phenyl Ring | MDA-MB-468 GI₅₀ (µM) | MDA-MB-231 GI₅₀ (µM) | MCF7 GI₅₀ (µM) |

| 1h | 3,4-dihydroxy | 12.85 | 11.85 | 9.23 |

| 2e | 2-hydroxy, 5-fluoro (methyl ester) | 6.23 | 4.09 | 0.18 |

| Cisplatin (Reference) | - | - | - | - |

GI₅₀: The concentration of the drug that causes 50% inhibition of cell growth.

The mechanisms underlying the anticancer effects of these compounds are multifaceted and include the inhibition of key signaling pathways involved in cell proliferation and survival. Benzimidazole derivatives have been reported to act as inhibitors of topoisomerases, protein kinases such as EGFR and VEGFR-2, and poly (ADP-ribose) polymerase (PARP).[8][9][10]

Beyond cancer, benzimidazole derivatives have been investigated as inhibitors of various enzymes. For example, certain derivatives have shown inhibitory activity against tyrosinase and urease.[6][7] This suggests potential applications in treating hyperpigmentation disorders and infections caused by urease-producing bacteria, respectively.

Signaling Pathways and Mechanisms of Action

The anticancer activity of this compound derivatives is often attributed to their ability to interfere with critical cellular signaling pathways. One of the key targets is the mitogen-activated protein kinase (MAPK) pathway. Specifically, some derivatives have been shown to inhibit the MKK3/6-p38 MAPK pathway, leading to the downregulation of matrix metalloproteinases (MMP-2, MMP-9), cyclin-dependent kinases (Cdk2, Cdk4), and integrin β1.[11] This inhibition results in G1 phase cell cycle arrest and a reduction in cancer cell invasion and proliferation.[11] Furthermore, these compounds can suppress the expression of vascular endothelial growth factor (VEGF), a key regulator of angiogenesis.[11]

Caption: Targeted Signaling Pathways.

Experimental Protocols

Materials:

-

3,4-diaminobenzoic acid

-

Substituted benzaldehyde (e.g., 3,4-dihydroxybenzaldehyde)

-

Dimethylacetamide (DMAc)

-

Sodium metabisulfite (Na₂S₂O₅)

Procedure:

-

In a round-bottom flask, dissolve equimolar quantities of 3,4-diaminobenzoic acid and the desired substituted benzaldehyde in dimethylacetamide.

-

Add a catalytic amount of sodium metabisulfite to the mixture.

-

Heat the reaction mixture at 100°C and monitor the progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure compound.

-

Characterize the final product using spectroscopic techniques such as ¹H NMR, IR, and LC-MS.

Caption: General Synthesis Workflow.

Objective: To determine the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

-

Cancer cell line (e.g., DLD-1, MCF7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

-

Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Caption: MTT Assay Workflow.

Future Directions

The therapeutic potential of this compound and its derivatives is vast. Future research should focus on several key areas:

-

Expansion of Pharmacological Screening: While the anticancer properties are well-documented, a broader screening against other diseases, including microbial and viral infections, is warranted.

-

Mechanism of Action Studies: Deeper investigations into the specific molecular targets and signaling pathways will aid in the rational design of more potent and selective inhibitors.

-

In Vivo Studies: Promising in vitro results need to be validated in animal models to assess the efficacy, pharmacokinetics, and safety profiles of these compounds.

-

Structural Optimization: Continued synthesis and structure-activity relationship (SAR) studies will be crucial for developing next-generation benzimidazole-based therapeutics with improved efficacy and reduced toxicity.

References

- 1. Synthesis and biological evaluation of 2-(phenyl)-3H-benzo[<i>d</i>]imidazole-5-carboxylic acids and its methyl esters as potent anti-breast cancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. medcraveonline.com [medcraveonline.com]

- 3. benchchem.com [benchchem.com]

- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, characterization and tyrosinase inhibitory properties of benzimidazole derivatives: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 7. researchgate.net [researchgate.net]

- 8. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel functions for 2-phenylbenzimidazole-5-sulphonic acid: Inhibition of ovarian cancer cell responses and tumour angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-phenyl-3H-benzimidazole-5-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-phenyl-3H-benzimidazole-5-carboxylic acid and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer properties.[1][2] This document provides detailed protocols for the synthesis of this compound, starting from ortho-phenylenediamine derivatives, specifically 3,4-diaminobenzoic acid. The primary method described is the condensation reaction with benzaldehyde.

Synthesis Pathway

The synthesis of this compound from 3,4-diaminobenzoic acid and benzaldehyde is a condensation reaction that proceeds to form the benzimidazole ring system. This reaction is a variation of the well-established Phillips-Ladenburg synthesis of benzimidazoles.[3]

Caption: Synthesis of this compound.

Experimental Protocols

Two primary methods for the synthesis are detailed below, derived from established literature.

Method 1: Condensation in Dimethylacetamide (DMAc) with Sodium Metabisulfite

This method is adapted from a procedure used for synthesizing various 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids.[1]

Materials:

-

3,4-Diaminobenzoic acid

-

Benzaldehyde

-

Dimethylacetamide (DMAc)

-

Sodium metabisulfite (Na₂S₂O₅)

-

Hydrochloric acid (for acidification)

-

Water

-

Ethanol

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve equimolar quantities of 3,4-diaminobenzoic acid and benzaldehyde in dimethylacetamide.

-

Add sodium metabisulfite (Na₂S₂O₅) to the mixture.

-

Heat the reaction mixture at 100 °C with stirring for several hours until the reaction is complete (monitoring by TLC is recommended).

-

After cooling to room temperature, pour the reaction mixture into ice-cold water.

-

Acidify the aqueous mixture with hydrochloric acid to precipitate the product.

-

Filter the precipitate using a Büchner funnel, wash with cold water, and then with a small amount of ethanol.

-

Dry the crude product under vacuum.

-

Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

Method 2: Oxidative Condensation in Nitrobenzene or DMSO followed by Hydrolysis

This two-step method involves the initial formation of the methyl ester of the target compound, followed by hydrolysis to yield the carboxylic acid.[4]

Step 1: Synthesis of Methyl 2-phenyl-3H-benzimidazole-5-carboxylate

Materials:

-

Methyl 3,4-diaminobenzoate

-

Benzaldehyde

-

Nitrobenzene or Dimethyl sulfoxide (DMSO)

-

Toluene

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Method A (Nitrobenzene):

-

Dissolve methyl 3,4-diaminobenzoate (3.0 mmol) and benzaldehyde (3.0 mmol) in nitrobenzene (4.0 ml).

-

Heat the reaction mixture at 150-155 °C for 16 hours.[4]

-

Cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

-

Method B (DMSO):

-

Dissolve methyl 3,4-diaminobenzoate and benzaldehyde in DMSO.

-

Heat the mixture at 120-125 °C for 12 hours.[4]

-

After cooling, proceed with purification as in Method A.

-

Step 2: Hydrolysis to this compound

Materials:

-

Methyl 2-phenyl-3H-benzimidazole-5-carboxylate

-

Aqueous sodium hydroxide (5%)

-

Concentrated hydrochloric acid

Procedure:

-

Add the methyl ester (2.0 mmol) to a 5% aqueous solution of sodium hydroxide (10 ml).

-

Heat the mixture to reflux for 1 hour.[4]

-

Cool the reaction mixture to room temperature.

-

Acidify to a pH of 3-4 with concentrated hydrochloric acid to precipitate the carboxylic acid.[4]

-

Filter the precipitate, wash with water, and dry under vacuum.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound and its derivatives.

| Compound | Method | Yield (%) | Melting Point (°C) | Analytical Data | Reference |

| 2-(2-Hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylic acid | DMAc, Na₂S₂O₅ | 67 | >300 | IR, ¹H NMR, LC-MS, Elemental Analysis | [1] |

| 2-(2,3-Dihydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylic acid | DMAc, Na₂S₂O₅ | 51 | 285 | IR, ¹H NMR, LC-MS, Elemental Analysis | [1] |

| 2-(3,4-Dihydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylic acid | DMAc, Na₂S₂O₅ | 62 | 284 | IR, ¹H NMR, LC-MS, Elemental Analysis | [1] |

| 2-(2-Hydroxy-3-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylic acid | DMAc, Na₂S₂O₅ | 56 | 273 | IR, ¹H NMR, LC-MS, Elemental Analysis | [1] |

| Methyl 2-phenyl-3H-benzimidazole-5-carboxylate | Nitrobenzene | 31-88 | 210-212 | Not specified | [4] |

| This compound | Hydrolysis | 66-93 | 253 | Not specified | [4] |

Characterization Data for a Representative Compound (2-Phenyl-1H-benzimidazole):

-

IR (KBr): 1626 (C=N), 3436 (NH) cm⁻¹

-

¹H NMR (600 MHz, DMSO-d₆): δ 12.96 (s, 1H), 8.21-8.20 (t, J = 9.0 Hz, 2H), 7.62-7.49 (m, 5H), 7.23-7.20 (m, 2H)

-

¹³C NMR (150 MHz, DMSO-d₆): δ 151.70, 130.65, 130.31, 129.42, 126.91, 122.58

-

HRMS (ESI): Calc. for C₁₃H₁₁N₂ [M+H]⁺: 195.0917, found: 195.0916[5]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for synthesis and purification.

References

- 1. Synthesis and biological evaluation of 2-(phenyl)-3H-benzo[<i>d</i>]imidazole-5-carboxylic acids and its methyl esters as potent anti-breast cancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. bcc.bas.bg [bcc.bas.bg]

- 5. rsc.org [rsc.org]

Synthesis of 2-Phenyl-3H-Benzimidazole-5-Carboxylic Acid Esters: An Application Note and Detailed Protocol

This document provides detailed procedures for the synthesis of 2-phenyl-3H-benzimidazole-5-carboxylic acid esters, valuable scaffolds in medicinal chemistry and materials science. The protocols outlined below are intended for researchers, scientists, and professionals in drug development, offering a comprehensive guide to established synthetic routes.

Introduction

Benzimidazole derivatives are a significant class of heterocyclic compounds due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The this compound ester core is of particular interest as a key intermediate for the synthesis of more complex molecules. This note details two primary methods for its synthesis: the condensation of a diamine with an aldehyde and a one-pot reductive cyclization.

Synthesis Pathways

The synthesis of this compound esters can be achieved through several pathways. The most common and direct method involves the condensation of methyl 3,4-diaminobenzoate with a substituted benzaldehyde. An alternative, efficient approach is a one-pot reductive cyclization.

References

- 1. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reactionDerivative via Heterocyclization Reaction | Semantic Scholar [semanticscholar.org]

Application Notes: 2-Phenyl-3H-benzimidazole-5-carboxylic Acid in Cancer Research

Introduction

The benzimidazole scaffold is a prominent heterocyclic pharmacophore in medicinal chemistry and drug development, largely due to its structural similarity to naturally occurring purine nucleotides.[1][2] This resemblance allows benzimidazole derivatives to interact with a wide array of biological targets, including enzymes and receptors, through mechanisms like hydrogen bonding and π-π stacking.[1][3] Consequently, these compounds exhibit a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3]

2-Phenyl-3H-benzimidazole-5-carboxylic acid serves as a crucial core structure for the synthesis of novel anticancer agents.[1][3] Derivatives of this compound have demonstrated significant potential in oncology by targeting various hallmarks of cancer. Research indicates that these derivatives can exert their cytotoxic effects through multiple mechanisms, such as the inhibition of key signaling kinases, disruption of microtubule dynamics, inhibition of topoisomerases, and induction of apoptosis.[1][4][5] Their efficacy has been demonstrated across a range of human cancer cell lines, including breast, colon, lung, and cervical cancers, making this structural class a promising area for further investigation and development of targeted cancer therapies.[2][3]

Key Mechanisms of Action

Derivatives of this compound have been shown to combat cancer through several distinct molecular mechanisms:

-

Microtubule Inhibition: Certain derivatives, such as Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), act as microtubule destabilizing agents.[1] By interfering with tubulin polymerization, they induce a cell cycle arrest at the G2/M phase, leading to mitotic blockage and subsequent activation of the intrinsic apoptotic pathway in cancer cells.[1][6]

-

Kinase Inhibition: The benzimidazole scaffold is effective in targeting protein kinases crucial for cancer cell proliferation and survival. For instance, 2-phenylbenzimidazole-5-sulphonic acid (PBSA), a related compound, has been shown to inhibit the MKK3/6-p38 MAPK signaling pathway in ovarian cancer cells.[5] This inhibition downregulates the expression of matrix metalloproteinases (MMPs) and cyclin-dependent kinases (Cdks), thereby reducing cancer cell invasion and proliferation.[5] Other derivatives have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR).[7][8]

-

Topoisomerase Inhibition: Some derivatives, particularly transition metal complexes of benzimidazole-5-carboxylic acid, function as Topoisomerase II inhibitors.[4] By preventing the re-ligation of DNA strands, these compounds introduce DNA damage that cancer cells cannot repair, ultimately triggering cell death. The pattern of growth inhibition for these compounds is similar to that of established Topoisomerase II inhibitors like etoposide and doxorubicin.[4]

-

Induction of Apoptosis: A common outcome of treatment with benzimidazole derivatives is the induction of programmed cell death, or apoptosis. This can be triggered through various upstream events, including the generation of reactive oxygen species (ROS) that cause mitochondrial damage, or through the modulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[8][9]

Quantitative Data Summary

The following tables summarize the in vitro cytotoxic activity of various derivatives based on the this compound scaffold against several human cancer cell lines.

Table 1: Cytotoxicity (IC₅₀) of Benzimidazole Derivatives Against Breast Cancer Cell Lines

| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference Drug (IC₅₀ in µM) | Mechanism of Action | Citation |

| Compound 3 (a carbothioamide derivative) | MCF-7 | 3.241 | Doxorubicin (17.12) | Not Specified | [10] |

| Hybrid 11 (1,3,4-oxadiazole hybrid) | MCF-7 | 1.87 | Erlotinib (4.58) | Not Specified | |

| Hybrid 11 (1,3,4-oxadiazole hybrid) | MDA-MB-231 | 5.67 | Erlotinib (7.46) | Not Specified | |

| Compound 1b (2-(5-phenylindol-3-yl) derivative) | MDA-MB-231 | ~2.6 | Not Specified | ROS-mediated mitochondrial damage | [9] |

| Compound 6i (1,2,3-triazole hybrid) | MCF-7 | 0.028 | Not Specified | EGFR Inhibition | [7][8] |

| Compound 10e (1,2,3-triazole hybrid) | MCF-7 | 0.024 | Not Specified | EGFR Inhibition | [7][8] |

Table 2: Cytotoxicity (IC₅₀) of Benzimidazole Derivatives Against Other Cancer Cell Lines

| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference Drug (IC₅₀ in µM) | Mechanism of Action | Citation |

| Compound 54a (oxadiazole derivative) | HeLa (Cervical) | 0.224 | Doxorubicin (14.28) | Topoisomerase I Inhibition | [3] |

| Compound 54b (oxadiazole derivative) | HeLa (Cervical) | 0.205 | Doxorubicin (14.28) | Topoisomerase I Inhibition | [3] |

| Ethyl 2-(4-(piperidine-1-yl)phenyl) derivative | HCT-116 (Colon) | 16.82 | 5-FU (>100) | Sirtuin Inhibition | |

| Ethyl 2-(4-(piperidine-1-yl)phenyl) derivative | HT-29 (Colon) | 20.11 | 5-FU (>100) | Sirtuin Inhibition |

Visualized Pathways and Workflows

Caption: Microtubule destabilization by benzimidazole derivatives.

Caption: Inhibition of the p38 MAPK signaling pathway.

Caption: Workflow for screening benzimidazole derivatives.

Experimental Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol is used to assess the cytotoxic effect of a test compound on cancer cells by measuring metabolic activity.

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom plates

-

This compound derivative (test compound), dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-Buffered Saline (PBS)

-

Multichannel pipette and plate reader (570 nm)

Methodology:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with a test compound.

Materials:

-

6-well plates

-

Treated and untreated cancer cells

-

PBS

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

RNase A solution (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Methodology:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle control.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS, detach with trypsin, and combine with the supernatant from the corresponding well.

-